molecular formula C11H21NO2 B8306548 8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

Cat. No. B8306548
M. Wt: 199.29 g/mol
InChI Key: BXNFZLUNZPBMNX-UHFFFAOYSA-N
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Description

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

8-butyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NO2/c1-2-3-6-12-7-4-11(5-8-12)13-9-10-14-11/h2-10H2,1H3

InChI Key

BXNFZLUNZPBMNX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(CC1)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 15 g (0.015 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 15.93 g (0.115 mol) of K2CO3, and 100 ml of acetonitrile is added drowpwise 11.25 ml (0.105 mol) of 1-bromobutane. The mixture is stirred overnight at room temperature and then at 65° C. for 2 hours. After cooling, the mixture is diluted with water and extracted with methylene chloride. The combined extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to yield 16.63 g (80%) of the title compound as a yellow liquid: IR (neat) 2959 and 1092 cm-1 ; NMR (CDCl3)δ3.97 (s, 4H), 2.56 (s, 4H), 2.38 (m, 2H), 1.77 (t, 4H), 1.49 (m, 2H), 1.34 (m, 2H), 0.92 (t, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
15.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 1,4-dioxa-8-azaspiro[4,5]decane (20.0 g, 140 mmol), 1-bromobutane (21,0 g, 154 mmol), potassium carbonate (19.3 g, 140 mmol) and dimethyl formamide (200 ml) was stirred for 5 h at 80° C. Sodium hydroxide (200 ml, 1 M) was added. The mixture was extracted three times with diethyl ether (200 ml). The product was isolated as an oil, in quantitative yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
154 mmol
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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